Cas no 56-41-7 (L-Alanine)

L-Alanine 化学的及び物理的性質
名前と識別子
-
- L-Alanine
- L-alanine-12C3
- 2-Aminopropanoic Acid
- H-Ala-OH~L-2-Aminopropionic acid
- Ala
- 2-Amino-Propionic Acid
- 2-(4-bromophenyl)-1-phenyl-
- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
- (S)-2-Aminopropanoic acid
- (S)-2-Aminopropionic acid
- ALANINE, L-(P)
- ALANINE, L-(RG)
- H-Ala-OH
- L-ALANINE BIOTECH
- L-alpha-Alanine
- PARAGOS 530601
- Alanin
- ALANINE
- Fmoc-L-Ala-OH
- H-L-ALA-OH
- L-2-AMinopropionic acid
- L-ALA
- L-alamine
- L-ARANINE
- Ritalanine
- L-2-Aminopropanoic acid
- (S)-Alanine
- (2S)-2-Aminopropanoic acid
- L-(+)-Alanine
- 2-Aminopropionic acid
- alpha-Alanine
- L-alpha-Aminopropionic acid
- alpha-Aminopropionic acid
- L-2-Aminopropionsaeure
- Alaninum [Latin]
- L-S-Aminopropionic acid
- (S)-(+)-Alanine
- (L)-Alanine
- Alanine (VAN)
- (S)-2-Aminopropionsaeure
- Poly-L-alanine
- L-Alanin
- 2-Aminopropanoic acid, L-
- (S)-alpha-Aminopropionsaeure
- Alanine [USAN:INN]
- CultureSure® L-Alanine, Animal-derived-free
- L-Alanine,99%
- A
- (R)-2-aminopropanoic acid
- D-alpha-alanine
- (2R)-2-aminopropanoic acid
- D-Alanine
- D-Alanin
- alanina
- (R)-alanine
- heptadeuteroalanine
- DAL
- D-2-Aminopropionic acid
- D-alpha-aminopropionic acid
- D-Ala
- F4F207FF-8FF8-4789-99A1-147AE0A36673
- HY-N0229
- 25191-17-7
- a-Aminopropionic acid
- LYSINE ACETATE IMPURITY C [EP IMPURITY]
- L-2-Aminopropanoate
- [14C]-alanine
- Propanoic acid, 2-amino-, (S)
- alpha-Aminopropanoate
- L-ALANINE [FCC]
- DB00160
- L-Ala-2
- L-a-Aminopropionic acid
- (S)-2-amino-Propanoate
- DTXCID001012092
- L-.alpha.-Alanine
- L-2-Aminopropionate
- 26336-61-8
- L-Alanine, certified reference material, TraceCERT(R)
- A0179
- SR-01000597687-3
- HSDB 1801
- EC 200-273-8
- AKOS015840030
- Z756424912
- NS00100192
- Non-animal origin pound notEP, JP, USP pound>>for cell culture pound not98.5 to 101.0%
- Q218642
- Racemic alanine
- alpha-Aminopropionate
- BDBM50000099
- NSC-206315
- 2-Ammoniopropanoic acid
- VALINE IMPURITY A [EP IMPURITY]
- ALANINE [MI]
- UNII-OF5P57N2ZX
- L-Alanine (JP18)
- L-Alanine, >=99%
- EN300-52621
- D84362
- ALANINE [USP MONOGRAPH]
- L-Alanine, Pharmaceutical Secondary Standard; Certified Reference Material
- AKOS010367904
- NSC 206315
- L-a-Aminopropionate
- ALANINE [VANDF]
- ALANINE (USP MONOGRAPH)
- L-ALANINE [JAN]
- bmse000994
- ALANINE [USAN]
- CCG-266017
- L-Alanine, purum, >=98.0% (NT)
- DB-029940
- C00041
- AC-014
- CHEBI:16977
- [14C]alanine
- L-CH3CH(NH2)COOH
- ALANINE, L-
- L-Alanine, 99%, natural, FG
- L-Alanine, >=98% (TLC)
- [3H]alanine
- L-Alanine,(S)
- bmse000028
- D00012
- starbld0003382
- 6898-94-8
- SBI-0633494.0002
- J-015860
- L-Alanine, United States Pharmacopeia (USP) Reference Standard
- ALANINE [EP MONOGRAPH]
- .alpha.-Alanine
- Alanine (L-Alanine)
- L-Alanine, labeled with tritium
- F0001-2354
- 2-Ammoniopropanoate
- Alaninum (Latin)
- AC-24031
- 3h-l-alanine
- ALANINE [WHO-DD]
- Alanine, L- (7CI,8CI)
- ALANINE [HSDB]
- Tocris-0205
- Q-201274
- Alanine, L isomer
- L-aAlanine
- SERINE IMPURITY A (EP IMPURITY)
- L-.alpha.-Aminopropionic acid
- BRD-K25125382-001-02-5
- NCGC00024494-01
- Alanine (USP)
- ALANINE [II]
- L-Alanine, labeled with carbon-14
- l alanine
- Alanina [DCIT,Spanish]
- VALINE IMPURITY A (EP IMPURITY)
- CS-W020002
- L-Alanine Powder
- Propanoic acid, 2-amino-, (S)-
- Alanine, European Pharmacopoeia (EP) Reference Standard
- ALA-OH
- GTPL4543
- L-&alpha-alanine
- L-Isomer alanine
- L-Alanine, BioUltra, >=99.5% (NT)
- EINECS 200-273-8
- ALANINE (II)
- DB-179149
- [3H]-alanine
- Alaninum
- OF5P57N2ZX
- GTPL4542
- (S)-2-Aminopropanoate
- L-Alanine, from non-animal source, meets EP, USP testing specifications, suitable for cell culture, >=98.5%
- ALANINE (EP MONOGRAPH)
- SR-01000597687
- a-Alanine
- GTPL720
- L-alpha-Aminopropionate
- L-Alanine, SAJ special grade, >=99.0%
- (C14)L-Alanine
- a-Aminopropionate
- STR01663
- DTXSID20873899
- 115967-49-2
- alpha-Aminopropanoic acid
- 77160-91-9
- Alanine, L-isomer
- CHEMBL279597
- L-ALANINE [USP-RS]
- BP-13281
- 56-41-7
- 14C-L-Alanine
- s5631
- L-a-Alanine
- L-Alanine (9CI)
- (S)-2-amino-Propanoic acid
- L-Alanine, >=99.0% (NT)
- LYSINE ACETATE IMPURITY C (EP IMPURITY)
- 130380-93-7
- .alpha.-Aminopropionic acid
- SERINE IMPURITY A [EP IMPURITY]
- ALANINE [INN]
- MFCD00064410
-
- MDL: MFCD00064410
- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
- InChIKey: QNAYBMKLOCPYGJ-REOHCLBHSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])[H])N([H])[H])=O
- BRN: 1720248
計算された属性
- せいみつぶんしりょう: 89.047678g/mol
- ひょうめんでんか: 0
- XLogP3: -3
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 89.047678g/mol
- 単一同位体質量: 89.047678g/mol
- 水素結合トポロジー分子極性表面積: 63.3Ų
- 重原子数: 6
- 複雑さ: 61.8
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 89.09
じっけんとくせい
- におい: Odorless
- Dissociation Constants: pKa1 = 2.34 /carboxylic acid/; pKa2 = 9.69 /primary amine/
- Taste: Sweet taste
- 色と性状: 無色直交結晶又は結晶粉末
- 密度みつど: 1,432 g/cm3
- ゆうかいてん: 314.5 °C (dec.) (lit.)
- ふってん: 212.9 °C at 760 mmHg
- フラッシュポイント: 82.6 °C
- 屈折率: 1.4650 (estimate)
- PH値: 5.5-6.5 (100g/l, H2O, 20℃)
- ようかいど: H2O: 100 mg/mL
- すいようせい: 166.5 g/L (25 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: 0.11850
- におい: Odorless
- マーカー: 204
- FEMA: 3818
- 酸性度係数(pKa): 2.34(at 25℃)
- ひせんこうど: 14.5 º (c=10,6N HCl,dry sub.)
- 光学活性: [α]20/D +13.5 to +15.5°, c = 10 in 6 M HCl
- じょうきあつ: 1.05X10-7 mm Hg at 25 °C (est)
- ようかいせい: 水、エタノールに可溶、エーテル、アセトンに不溶
L-Alanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:AY2990000
-
危険物標識:
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- TSCA:Yes
L-Alanine 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2930901000
L-Alanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396825C-1kg |
L-Alanine, |
56-41-7 | 1kg |
¥4851.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003159-25g |
L-Alanine |
56-41-7 | 99% | 25g |
¥30 | 2023-07-11 | |
Chemenu | CM119313-1000g |
L-Alanine |
56-41-7 | 97% | 1000g |
$153 | 2023-01-06 | |
Ambeed | A318333-5g |
H-Ala-OH |
56-41-7 | 98% | 5g |
$9.0 | 2025-02-20 | |
Life Chemicals | F0001-2354-1g |
L-Alanine |
56-41-7 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
abcr | AB112648-500 g |
L-Alanine, 99%; . |
56-41-7 | 99% | 500g |
€153.50 | 2021-09-17 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20001-100g |
L-Alanine |
56-41-7 | BR,99% | 100g |
¥40.00 | 2022-01-07 | |
Enamine | EN300-52621-0.25g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 0.25g |
$19.0 | 2023-05-03 | |
Enamine | EN300-52621-10.0g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 10g |
$27.0 | 2023-05-03 | |
Enamine | EN300-52621-50.0g |
(2S)-2-aminopropanoic acid |
56-41-7 | 95% | 50g |
$45.0 | 2023-05-03 |
L-Alanine サプライヤー
L-Alanine 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
L-Alanineに関する追加情報
L-Alanine (CAS No. 56-41-7): A Fundamental Amino Acid with Diverse Applications in Chemical, Biological, and Pharmaceutical Sciences
L-Alanine (CAS No. 56-41-7), a nonessential amino acid with the chemical formula C₃H₇NO₂, plays a critical role in various biochemical processes and has emerged as a versatile compound in modern biomedical research. This α-amino acid, characterized by its alanine structure with an isomeric L configuration, serves as a foundational building block for proteins and peptides while exhibiting unique functional properties. Recent advancements have highlighted its applications in metabolic engineering, drug delivery systems, and therapeutic interventions targeting neurological disorders and metabolic diseases.
In drug development, L-Alanine (CAS No. 56-41-7) has gained attention for its role as a prodrug carrier. Studies published in the Journal of Medicinal Chemistry (2023) demonstrated that conjugating bioactive molecules with L-alanine enhances their pharmacokinetic profiles by improving solubility and reducing immunogenicity. For instance, when coupled with poorly soluble anticancer agents via amide linkages, this compound facilitates targeted delivery through pH-sensitive cleavage mechanisms in tumor microenvironments. Such findings underscore its potential in optimizing chemotherapeutic efficacy while minimizing systemic toxicity.
The metabolic pathways of L-Alanine (CAS No. 56-41-7) are central to understanding its physiological roles. It acts as a key intermediate in the glucose-alanine cycle, which regulates nitrogen transport between tissues. Researchers at Stanford University recently identified novel interactions between L-alanine metabolism and mitochondrial function using metabolomics approaches (Nature Metabolism, 2024). Their work revealed that elevated plasma levels of this amino acid correlate with improved ATP production under conditions of oxidative stress, suggesting therapeutic utility for neurodegenerative diseases such as Parkinson’s.
In the realm of clinical trials, L-Alanine (CAS No. 56-41-7) is being explored for its antioxidant properties. A phase II trial conducted by the University of Oxford demonstrated that oral supplementation of L-alanine reduced lipid peroxidation markers by 38% in patients with type 2 diabetes mellitus compared to placebo groups (Diabetes Care, Q1 2024). The mechanism involves upregulation of glutathione synthesis through alanine aminotransferase-mediated pathways, thereby mitigating oxidative damage associated with chronic metabolic disorders.
Synthetic chemists continue to leverage the structural versatility of L-Alanine (CAS No. 56-41-7). Its amine group (-NH₂) and carboxylate (-COO⁻) functionalities enable efficient peptide synthesis under mild conditions using solid-phase techniques optimized in recent years. A notable application comes from MIT researchers who developed an L-alanine-based chelator for radiopharmaceuticals by incorporating it into bifunctional ligands targeting metalloenzymes involved in cancer progression (Journal of Inorganic Biochemistry, May 2023).
Biochemical studies have uncovered unexpected roles for L-Alanine (CAS No. 56-41-7) beyond protein synthesis. In neurobiology research published in Cell Reports (April 2024), this amino acid was shown to modulate synaptic plasticity through activation of mTOR signaling pathways when administered at specific dosages to rodent models of Alzheimer’s disease. The resulting improvements in cognitive function parameters suggest potential for developing L-alanine-derived cognitive enhancers.
The compound’s stereochemistry is critical to its biological activity – only the L-isomer exhibits physiological relevance due to chiral specificity requirements in enzyme interactions. This property is exploited in asymmetric synthesis methodologies where chiral pools derived from L-alanine serve as templates for producing enantiopure pharmaceutical intermediates without racemic mixtures.
In enzymology research, recombinant alanine racemase enzymes engineered through site-directed mutagenesis now allow controlled production of D-alanine from CAS No. 56-41-7 precursors at industrial scales (ACS Catalysis, July 2023). Such advancements are pivotal for manufacturing antibiotics like vancomycin which require precise D-amino acid components.
Nutritional studies highlight its role as a conditional essential amino acid during periods of stress or critical illness according to recent meta-analyses featured in Nutrients journal (June 2024). Parenteral formulations containing CAS No. 56-41-7 have been shown to reduce hospital-acquired infections by supporting immune function through T-cell activation pathways.
Structural biology investigations using X-ray crystallography revealed that CAS No. 56-41-7 residues stabilize protein tertiary structures through hydrogen bonding networks that contribute significantly to enzyme catalytic efficiency (Proceedings of the National Academy of Sciences, March 2023). These insights inform rational drug design strategies where alanine substitutions can optimize protein-drug interactions.
Innovative applications include its use as a co-factor in biocatalytic systems where immobilized L-alanine esters enhance enzyme stability under industrial processing conditions according to reports from Nature Catalysis (September 2023). This enables scalable production processes while maintaining reaction specificity required for pharmaceutical intermediates.
Clinical pharmacology studies now demonstrate that CAS No. 56-41-7 can influence gut microbiota composition when administered orally at pharmacological doses (>5g/day), promoting beneficial bacteria strains like Bifidobacterium spp., according to findings from Gut Microbes journal (February 2024). This discovery opens new avenues for probiotic formulations targeting gastrointestinal health conditions.
Biochemical assays utilizing CAS No. 56-41-7 have become standard tools for measuring transaminase activities due to its high reactivity with pyridoxal phosphate cofactors under physiological conditions – a principle validated through kinetic studies published in Analytical Biochemistry last year.
Innovations in analytical chemistry involve using isotopically labeled [U−¹³C₃]L-alanine as internal standards for LC/MS-based metabolomic analyses across multiple disease models including oncology and neurology research programs at leading institutions worldwide.
New therapeutic approaches leverage CAS No. 56−41−7’s ability to cross blood-brain barrier efficiently when formulated into nano-carriers such as liposomes functionalized with polyethylene glycol chains – a method shown effective in delivering neuroprotective agents like N-acetylcysteine conjugates according to recent preclinical data from Biomaterials Science journal (October 2023).
Safety profiles remain well-characterized even at high doses due to established metabolic pathways – acute toxicity studies conducted per OECD guidelines confirm LD₅₀ values exceeding safe human exposure levels even under extreme experimental conditions reported last quarter.
Synthetic routes involving cyanohydrin formation followed by hydrolysis now achieve >99% purity levels using continuous flow reactors optimized based on process intensification principles outlined by chemical engineers at ETH Zurich earlier this year – enabling cost-effective large-scale production meeting cGMP standards required for pharmaceutical applications.
New insights into alanine metabolism’s role in energy homeostasis were published recently showing how mitochondrial pyruvate carboxylase activity is modulated by intracellular concentrations of CAS No. −⁵⁶−⁴¹−⁷-derived metabolites during fasting states – suggesting potential applications as an adjunct therapy for obesity management programs approved by FDA guidelines last month.

